Ethyl methyl[2-(trifluoromethyl)phenyl]phosphinate
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Overview
Description
Ethyl methyl[2-(trifluoromethyl)phenyl]phosphinate is an organophosphorus compound characterized by the presence of a phosphinate group attached to a phenyl ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl[2-(trifluoromethyl)phenyl]phosphinate typically involves the reaction of ethyl phosphinate with methyl[2-(trifluoromethyl)phenyl]phosphinate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and requires specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient production. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl methyl[2-(trifluoromethyl)phenyl]phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Ethyl methyl[2-(trifluoromethyl)phenyl]phosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of ethyl methyl[2-(trifluoromethyl)phenyl]phosphinate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The phosphinate group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Ethyl methyl[2-(trifluoromethyl)phenyl]phosphinate can be compared with other similar compounds, such as:
Ethyl phenylphosphinate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Methyl phenylphosphinate: Similar structure but without the ethyl group.
Trifluoromethylphenylphosphinate: Contains the trifluoromethyl group but lacks the ethyl and methyl groups.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased stability and lipophilicity, making it distinct from its analogs.
Properties
CAS No. |
61820-20-0 |
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Molecular Formula |
C10H12F3O2P |
Molecular Weight |
252.17 g/mol |
IUPAC Name |
1-[ethoxy(methyl)phosphoryl]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H12F3O2P/c1-3-15-16(2,14)9-7-5-4-6-8(9)10(11,12)13/h4-7H,3H2,1-2H3 |
InChI Key |
TWYWPFFMPAXDLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)C1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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